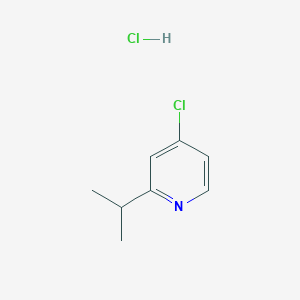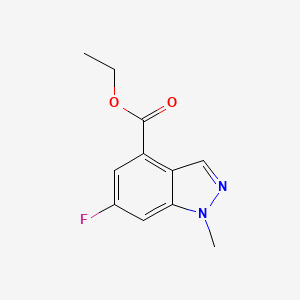
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is an organic compound that features a terephthalaldehyde core substituted with carbazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with terephthalaldehyde and carbazole derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2,5-bis(4-carbazol-9-ylphenyl)terephthalic acid.
Reduction: 2,5-bis(4-carbazol-9-ylphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Employed in organic solar cells to improve charge carrier mobility.
Sensors: Utilized in the fabrication of chemical sensors due to its fluorescent properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
作用机制
The mechanism by which 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde exerts its effects is primarily through its electronic structure. The carbazole groups enhance the compound’s ability to transport electrons, making it suitable for use in electronic devices. The molecular targets include various components of electronic circuits, where the compound facilitates charge transfer and improves device performance.
相似化合物的比较
Similar Compounds
2,5-bis(octyloxy)terephthalaldehyde: Similar in structure but with octyloxy groups instead of carbazole groups.
Terephthalaldehyde: The parent compound without any substituents.
2,5-bis(diphenylamino)terephthalaldehyde: Features diphenylamino groups instead of carbazole groups.
Uniqueness
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is unique due to the presence of carbazole groups, which significantly enhance its electronic properties. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and organic solar cells.
属性
分子式 |
C44H28N2O2 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC 名称 |
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C44H28N2O2/c47-27-31-26-40(30-19-23-34(24-20-30)46-43-15-7-3-11-37(43)38-12-4-8-16-44(38)46)32(28-48)25-39(31)29-17-21-33(22-18-29)45-41-13-5-1-9-35(41)36-10-2-6-14-42(36)45/h1-28H |
InChI 键 |
NMYQUJPHZWNUSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=C(C=C5C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)



![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)

![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)


![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
